![molecular formula C10H10ClN3S B15213199 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-84-2](/img/structure/B15213199.png)
5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that it may possess anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorobenzyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorobenzyl)-N-methyl-1,3,4-oxadiazol-2-amine
- 5-(2-Chlorobenzyl)-N-methyl-1,3,4-triazol-2-amine
Uniqueness
Compared to similar compounds, 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric characteristics. These features contribute to its specific biological activities and make it a valuable compound for further research and development .
Propiedades
Número CAS |
87410-84-2 |
|---|---|
Fórmula molecular |
C10H10ClN3S |
Peso molecular |
239.73 g/mol |
Nombre IUPAC |
5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
Clave InChI |
PKJLZQHQUULMJQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



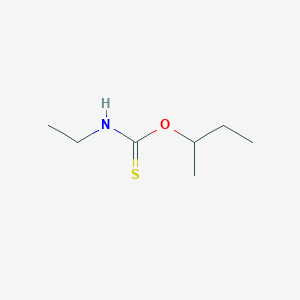
![2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B15213131.png)
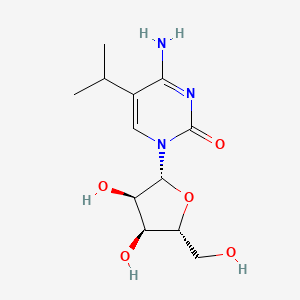
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
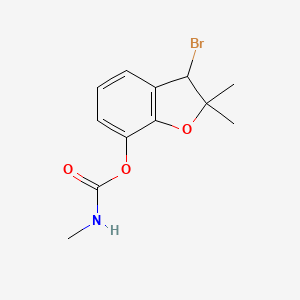
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

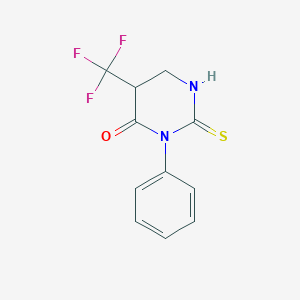
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)
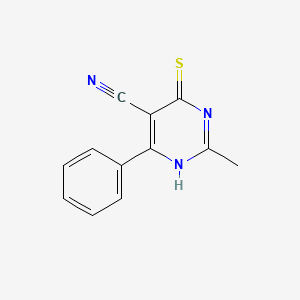
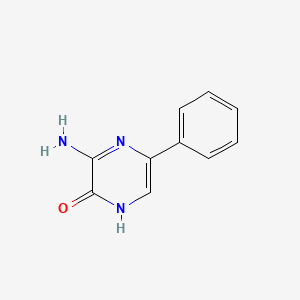
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)
